molecular formula C21H24FN3O3S2 B2506003 N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851865-38-8

N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2506003
CAS No.: 851865-38-8
M. Wt: 449.56
InChI Key: RMCJDBIAQXJARO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24FN3O3S2 and its molecular weight is 449.56. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors. The study found that certain derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These compounds strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential for therapeutic applications in cancer treatment (Gul et al., 2016).

Antifungal Applications

Sławiński et al. (2014) reported on the synthesis of novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives with in vitro activity against yeast-like fungi. These compounds showed significant growth-inhibitory activity, superior or comparable to the reference drug fluconazole, especially against Candida albicans. This suggests potential applications in the development of new antifungal agents (Sławiński et al., 2014).

Antihypertensive Properties

Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active angiotensin II receptor antagonists. These compounds, including variants with benzenesulfonamide structures, were found to produce a potent antihypertensive effect upon oral administration. This highlights the potential of benzenesulfonamide derivatives in the development of new treatments for hypertension (Carini et al., 1991).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study and application of this compound would depend on its properties and potential uses. If it shows promise as a drug or a chemical reagent, it could be the subject of future research .

Properties

IUPAC Name

N,N-diethyl-4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-10-8-17(9-11-19)20(26)25-13-12-23-21(25)29-15-16-6-5-7-18(22)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCJDBIAQXJARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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